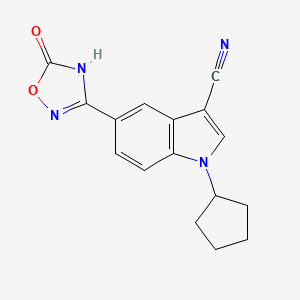
18-Nor-4,15-dihydroxyabieta-8,11,13-trien-7-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The compound can be synthesized through the isolation from natural sources such as the buds of Pinus banksiana Lamb . The isolation process involves extraction and purification techniques to obtain the pure compound.
Industrial Production Methods
Currently, there is limited information on the industrial production methods of 18-Nor-4,15-dihydroxyabieta-8,11,13-trien-7-one. Most of the available data focuses on its extraction from natural sources rather than large-scale industrial synthesis.
化学反応の分析
Types of Reactions
18-Nor-4,15-dihydroxyabieta-8,11,13-trien-7-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions typically occur under controlled conditions to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
科学的研究の応用
18-Nor-4,15-dihydroxyabieta-8,11,13-trien-7-one has several scientific research applications, including:
Chemistry: It is used as a reference compound in the study of diterpenoids and their chemical properties.
Biology: The compound is investigated for its potential biological activities, such as antimicrobial and anti-inflammatory effects.
Medicine: Research explores its potential therapeutic applications, including its role in drug development.
Industry: The compound’s unique chemical structure makes it a candidate for various industrial applications, including the development of new materials and chemical processes.
作用機序
The mechanism of action of 18-Nor-4,15-dihydroxyabieta-8,11,13-trien-7-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through modulation of signaling pathways and interaction with enzymes or receptors. detailed studies on its exact mechanism are still ongoing.
類似化合物との比較
18-Nor-4,15-dihydroxyabieta-8,11,13-trien-7-one can be compared with other abietane-type diterpenes, such as:
- 7alpha,15-dihydroxyabieta-8,11,13-trien-18-al
- 15,18-dihydroxyabieta-8,11,13-trien-7-one
- Abieta-8,11,13-trien-18-yl succinate
- 16-nor-15-oxoabieta-8,11,13-trien-18-oic acid
- 7beta-hydroxyabieta-8,11,13-trien-18-oic acid
These compounds share similar structural features but differ in their functional groups and biological activities.
特性
分子式 |
C19H26O3 |
|---|---|
分子量 |
302.4 g/mol |
IUPAC名 |
(1R,4aS,10aR)-1-hydroxy-7-(2-hydroxypropan-2-yl)-1,4a-dimethyl-3,4,10,10a-tetrahydro-2H-phenanthren-9-one |
InChI |
InChI=1S/C19H26O3/c1-17(2,21)12-6-7-14-13(10-12)15(20)11-16-18(14,3)8-5-9-19(16,4)22/h6-7,10,16,21-22H,5,8-9,11H2,1-4H3/t16-,18-,19-/m1/s1 |
InChIキー |
SGCHZBKQDFNHSL-BHIYHBOVSA-N |
異性体SMILES |
C[C@]12CCC[C@@]([C@@H]1CC(=O)C3=C2C=CC(=C3)C(C)(C)O)(C)O |
正規SMILES |
CC12CCCC(C1CC(=O)C3=C2C=CC(=C3)C(C)(C)O)(C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


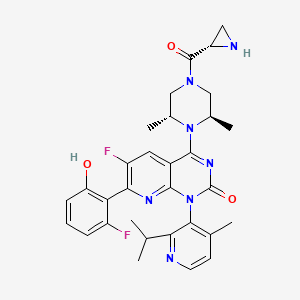

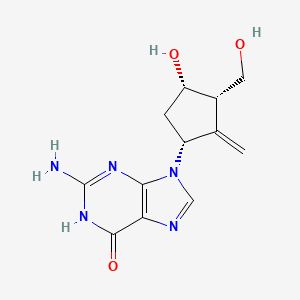

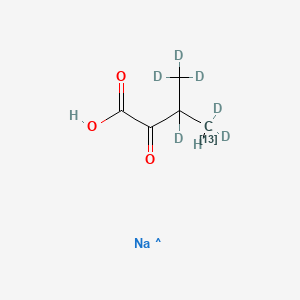
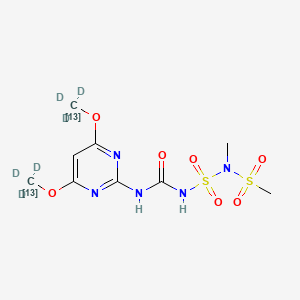
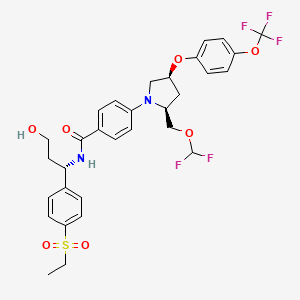
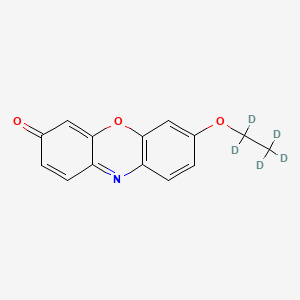

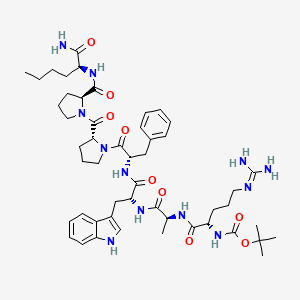
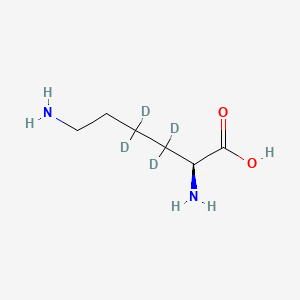
![1-methyl-5-[2-(2-methylpropanoylamino)-[1,2,4]triazolo[1,5-a]pyridin-7-yl]-N-(1-phenylethyl)indole-3-carboxamide](/img/structure/B15140815.png)

